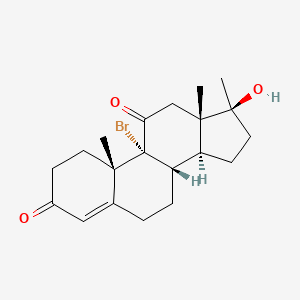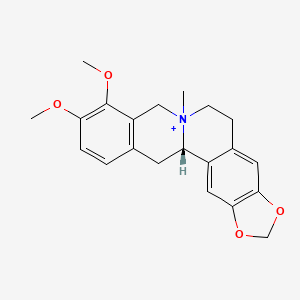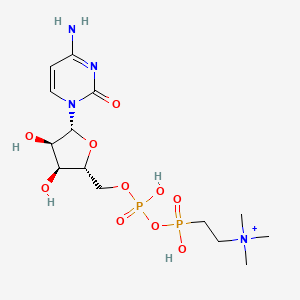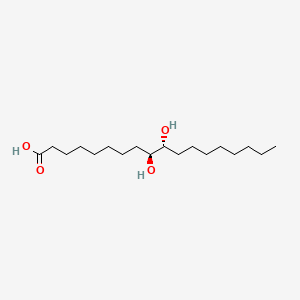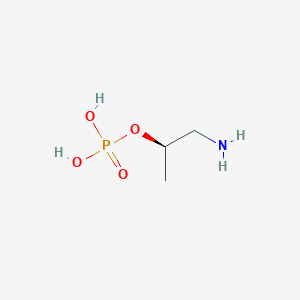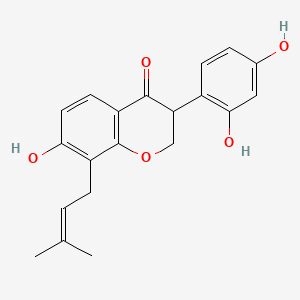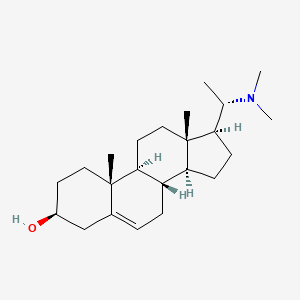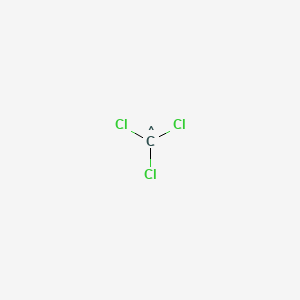
Trichloromethyl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloromethyl(.) is an organic radical.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- Ueda et al. (2015) developed a method for the direct addition reaction of chloroform to cyclopropenes, resulting in trichloromethylcyclopropanes (Ueda et al., 2015).
- Barks et al. (2001) investigated the free radical cyclisation of 1,6-dienes using CCl4 in the presence of phosphites and phosphine oxides, involving the addition of the trichloromethyl radical (Barks et al., 2001).
- Pan et al. (2020) described a radical chloromethylation/arylation of N-allylbenzamide with CH2Cl2 to access dichloromethylated dihydroisoquinolinones, where CHCl3 was used as a trichloromethylating reagent (Pan et al., 2020).
Photocatalysis and Environmental Applications :
- Kabatc et al. (2011) used a halomethyl 1,3,5-triazine compound as a photoinitiator for the polymerization of acrylate monomers, demonstrating the role of trichloromethyl groups in photoinitiating systems (Kabatc et al., 2011).
- Wang et al. (2002) studied the photocatalytic reactions of trichloroethylene, identifying intermediates and proposing reaction mechanisms that begin with the Cl- subtraction and involve trichloromethyl radicals (Wang et al., 2002).
Electron Transfer and Radical Reactions :
- Torres et al. (2007) discussed the antioxidant activity of polyphenols using a new stable radical of the PTM series, highlighting the role of trichloromethyl groups in these reactions (Torres et al., 2007).
- Tucker et al. (2010) reported the utilization of photoredox catalysts for radical cyclizations onto indoles and pyrroles, where a reactive free radical intermediate is generated involving trichloromethyl radicals (Tucker et al., 2010).
Characterization of Trichloromethyl Radicals :
- Valencia et al. (2013) explored the redox reaction between trichloroacetic acid and its conjugate base in acetonitrile, leading to the production of trichloromethyl radicals (Valencia et al., 2013).
- Li et al. (2017) characterized neutral radicals formed by dissociative electron attachment to carbon tetrachloride, providing insights into the formation and behavior of trichloromethyl radicals (Li et al., 2017).
Propiedades
Número CAS |
3170-80-7 |
|---|---|
Nombre del producto |
Trichloromethyl radical |
Fórmula molecular |
CCl3 |
Peso molecular |
118.37 g/mol |
InChI |
InChI=1S/CCl3/c2-1(3)4 |
Clave InChI |
ZBZJXHCVGLJWFG-UHFFFAOYSA-N |
SMILES |
[C](Cl)(Cl)Cl |
SMILES canónico |
[C](Cl)(Cl)Cl |
Sinónimos |
trichloromethyl free radical |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



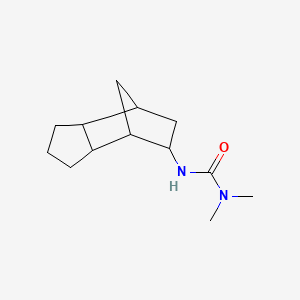
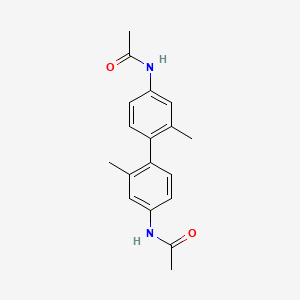
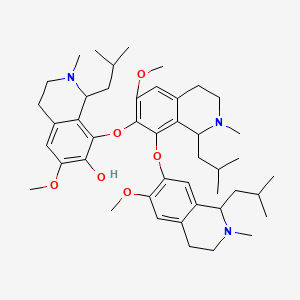
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
